5-(benzenesulfonyl)-N,N-dimethyl-4-phenylpyrimidin-2-amine
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Overview
Description
5-(benzenesulfonyl)-N,N-dimethyl-4-phenylpyrimidin-2-amine is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a pyrimidine ring, which is further substituted with a phenyl group and two methyl groups on the nitrogen atom. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzenesulfonyl)-N,N-dimethyl-4-phenylpyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via a sulfonation reaction using benzenesulfonyl chloride and a suitable base such as triethylamine.
N,N-Dimethylation: The dimethylation of the amine group can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the benzenesulfonyl group, resulting in the formation of amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, to form various sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine or thiol derivatives.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
5-(benzenesulfonyl)-N,N-dimethyl-4-phenylpyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(benzenesulfonyl)-N,N-dimethyl-4-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with similar antibacterial properties.
N,N-Dimethyl-4-phenylpyrimidin-2-amine: Lacks the benzenesulfonyl group but shares the pyrimidine core structure.
4-Phenylpyrimidin-2-amine: A related compound without the N,N-dimethyl and benzenesulfonyl groups.
Uniqueness
5-(benzenesulfonyl)-N,N-dimethyl-4-phenylpyrimidin-2-amine is unique due to the combination of its sulfonamide and pyrimidine structures, which confer distinct chemical reactivity and biological activity. The presence of the benzenesulfonyl group enhances its potential as an enzyme inhibitor, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
5-(benzenesulfonyl)-N,N-dimethyl-4-phenylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-21(2)18-19-13-16(17(20-18)14-9-5-3-6-10-14)24(22,23)15-11-7-4-8-12-15/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVPISNUBARJDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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